molecular formula C11H21NO4 B1395708 (S)-N-Boc-3-(2-hydroxyethyl)morpholine CAS No. 813433-76-0

(S)-N-Boc-3-(2-hydroxyethyl)morpholine

Cat. No.: B1395708
CAS No.: 813433-76-0
M. Wt: 231.29 g/mol
InChI Key: ISQYKHGGGYDEKA-UHFFFAOYSA-N
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Description

(S)-N-Boc-3-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-3-(2-hydroxyethyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-3-(2-hydroxyethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Halides, electrophiles, and appropriate solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (S)-N-Boc-3-(2-hydroxyethyl)morpholine involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The Boc protecting group provides stability and prevents unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-3-(2-hydroxyethyl)morpholine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYKHGGGYDEKA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657777
Record name tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813433-76-0
Record name tert-Butyl (3S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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